molecular formula C22H22N4O5 B11113373 1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione

1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione

Cat. No.: B11113373
M. Wt: 422.4 g/mol
InChI Key: XTQIWMABQDKNOJ-UHFFFAOYSA-N
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Description

1-{[4-(4-{[(2,5-DIOXO-1-PYRROLIDINYL)METHYL]AMINO}PHENOXY)ANILINO]METHYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, an anilino group, and a phenoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-{[(2,5-DIOXO-1-PYRROLIDINYL)METHYL]AMINO}PHENOXY)ANILINO]METHYL}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . The final step involves the aza-Michael reaction with secondary amines to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-{[(2,5-DIOXO-1-PYRROLIDINYL)METHYL]AMINO}PHENOXY)ANILINO]METHYL}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phen

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

1-[[4-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenoxy]anilino]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22N4O5/c27-19-9-10-20(28)25(19)13-23-15-1-5-17(6-2-15)31-18-7-3-16(4-8-18)24-14-26-21(29)11-12-22(26)30/h1-8,23-24H,9-14H2

InChI Key

XTQIWMABQDKNOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)OC3=CC=C(C=C3)NCN4C(=O)CCC4=O

Origin of Product

United States

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